3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol, more commonly known as EBI-015, is a novel small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the de novo synthesis of pyrimidine nucleotides, which are essential precursors for DNA and RNA synthesis. EBI-015 is a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, as well as for the treatment of cancers.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
The benzimidazole moiety, including derivatives like 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol, often exhibits significant molecular interactions, as evidenced by research on similar compounds. For instance, in the study of Dabigatran etexilate tetrahydrate, it's noted that the benzene and pyridine rings form specific dihedral angles with the benzimidazole mean plane, indicating potential interaction dynamics within molecular structures. The presence of intramolecular hydrogen bonds further highlights the compound's interaction capabilities (Hong-qiang Liu et al., 2012).
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives, including the likes of 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol, are central to understanding their potential applications. One study detailed the preparation of a new ligand derived from benzimidazole, emphasizing the importance of characterizing these compounds using various techniques like elemental analysis, IR, 1H-NMR, UV-Vis spectra, and molar conductivity. The study's focus on metal complexes and their geometry provides insights into the compound's structural aspects and potential utility in various applications (H. O. Jamel & Najat J. Al-Obaidi, 2018).
Biological Activity
Compounds related to 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol have been explored for their biological activities, such as antihypertensive effects. For instance, derivatives synthesized and evaluated for antihypertensive activity demonstrated potent effects, highlighting the potential therapeutic applications of benzimidazole-based compounds in medical research (Manik Sharma et al., 2010).
Antimicrobial Potential
Benzimidazole derivatives, similar to 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol, have been noted for their antimicrobial properties. Research has shown that these compounds can be effective against a range of microbial organisms, including gram-positive and gram-negative bacteria and fungi, indicating their potential use in developing new antimicrobial agents (E. A. A. El-Meguid, 2014).
Eigenschaften
IUPAC Name |
3-[(6-ethoxy-1H-benzimidazol-2-yl)amino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-9-4-5-10-11(8-9)15-12(14-10)13-6-3-7-16/h4-5,8,16H,2-3,6-7H2,1H3,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKFMEMXWSZGGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366307 |
Source
|
Record name | 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol | |
CAS RN |
301163-46-2 |
Source
|
Record name | 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.